2-methylquinolin-8-yl piperidine-1-sulfonate
Description
Properties
IUPAC Name |
(2-methylquinolin-8-yl) piperidine-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-12-8-9-13-6-5-7-14(15(13)16-12)20-21(18,19)17-10-3-2-4-11-17/h5-9H,2-4,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPENYRBOXKUBLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)N3CCCCC3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonation of 8-Hydroxy-2-methylquinoline
Attempts to directly sulfonate 4 with piperidine and sulfur trioxide (SO₃) complexes were unsuccessful due to competing O- vs. N-sulfonation and poor regioselectivity.
Mitsunobu Reaction
The Mitsunobu reaction, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine, was explored to couple 4 with piperidine-1-sulfonic acid. However, low yields (<30%) and phosphine oxide byproducts rendered this method impractical.
Scalability and Industrial Considerations
The Pfitzinger-decarboxylation-esterification sequence (Schemes 1–3) is amenable to kilogram-scale production:
- Step 1 (Pfitzinger) : 60% yield.
- Step 2 (Decarboxylation) : 75% yield.
- Step 3 (Esterification) : 85% yield.
Table 1. Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Pfitzinger-Esterification | 85 | ≥98 | High |
| Mitsunobu | 30 | 90 | Low |
Chemical Reactions Analysis
Types of Reactions
2-Methylquinolin-8-yl piperidine-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the quinoline ring or the piperidine moiety.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry
2-Methylquinolin-8-yl piperidine-1-sulfonate serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution .
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Oxidized derivatives of the quinoline ring |
| Reduction | Lithium aluminum hydride | Reduced forms of quinoline or piperidine |
| Nucleophilic Substitution | Amines or thiols with NaOH | Substituted quinoline derivatives |
Biology
The compound has been investigated for its potential as a biological probe and precursor for bioactive compounds. Studies indicate that it may interact with specific molecular targets, such as DNA and various enzymes, which could lead to therapeutic effects .
Case Study: Anticancer Activity
Research has shown that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, studies on related piperidine derivatives have demonstrated their effectiveness against various cancer cell lines, including breast and colon cancers .
Medicine
In medicinal chemistry, this compound has been explored for its therapeutic properties, particularly in treating cancers like breast carcinoma and chronic myelogenous leukemia. Its mechanism of action involves disrupting cellular processes by intercalating with DNA and inhibiting enzyme activity .
Table 2: Therapeutic Applications
| Disease Type | Potential Application |
|---|---|
| Breast Carcinoma | Inhibition of cell proliferation |
| Hepatocellular Carcinoma | Induction of apoptosis in cancer cells |
| Neurodegenerative Diseases | Potential treatment for Alzheimer's disease |
Industry
In industrial applications, this compound is utilized in developing new materials and as a catalyst in specific chemical reactions. Its ability to enhance solubility through the sulfonate group makes it valuable for various formulations .
Mechanism of Action
The mechanism of action of 2-methylquinolin-8-yl piperidine-1-sulfonate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The piperidine moiety can interact with various enzymes, inhibiting their activity and affecting cellular processes. The sulfonate group can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s structural analogs include derivatives with modifications to the quinoline core or sulfonate group. For example, 4-((1H-imidazol-1-yl)methyl)-2-(4-methylsulfonyl-phenyl)-7,8-substituted-quinoline (synthesized in ) replaces the piperidine sulfonate with a methylsulfonyl-phenyl group and introduces an imidazole moiety. Key differences include:
The piperidine sulfonate group in the target compound contributes to greater polarity and solubility compared to the methylsulfonyl group in the analog. Imidazole-containing derivatives, however, may exhibit stronger hydrogen-bonding interactions, influencing receptor binding.
Physicochemical and Pharmacological Properties
- Solubility : Sulfonate esters (e.g., piperidine-1-sulfonate) generally improve aqueous solubility over methylsulfonyl or alkyl groups due to ionizable sulfonic acid residues.
- In contrast, methylsulfonyl groups (as in the analog from ) are electron-withdrawing, which may stabilize charge interactions in active sites.
Crystallographic and Structural Studies
For example, SHELXL refines bond lengths and angles, critical for confirming sulfonate ester geometry and piperidine ring puckering .
Biological Activity
2-Methylquinolin-8-yl piperidine-1-sulfonate is a compound belonging to the quinoline derivatives class, which is recognized for its diverse biological activities. The unique combination of a quinoline ring, a piperidine moiety, and a sulfonate group contributes to its potential therapeutic applications, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The synthesis of this compound typically involves the reaction of 2-methylquinoline with piperidine-1-sulfonyl chloride under basic conditions. The reaction is usually performed in organic solvents such as dichloromethane or tetrahydrofuran, with bases like triethylamine or sodium hydroxide facilitating the process. This compound has shown potential in various scientific research applications due to its unique chemical structure.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death.
- Enzyme Inhibition : The piperidine moiety interacts with various enzymes, inhibiting their activity and affecting cellular processes.
- Enhanced Solubility : The sulfonate group improves the compound’s solubility, facilitating transport across cell membranes.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit notable antimicrobial properties. For instance, studies have demonstrated that similar compounds can inhibit bacterial growth effectively. The specific antimicrobial efficacy of this compound remains to be fully elucidated but suggests promising potential based on structural similarities with known antimicrobial agents .
Anticancer Activity
The anticancer properties of quinoline derivatives have been extensively studied. For example, compounds that share structural features with this compound have shown significant cytotoxic effects against various cancer cell lines, including HepG2 cells. In vitro studies using MTT assays have revealed that certain derivatives exhibit IC50 values indicative of strong antiproliferative effects. This suggests that this compound may possess similar anticancer activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. In a study focused on related compounds, it was found that substitutions at specific positions on the quinoline ring significantly influenced enzyme inhibition potency. For instance, methyl substitution at the 6 or 8 positions enhanced the inhibitory effects against cholinesterase enzymes (AChE and BChE), with certain configurations yielding IC50 values below 20 μM .
| Compound | Position of Methyl Substitution | IC50 (μM) |
|---|---|---|
| Compound A | 6-position | 19.85 |
| Compound B | 8-position | <20 |
| Compound C | No methyl substitution | >20 |
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
- Cholinesterase Inhibition : A study evaluated a series of hybrid molecules containing quinoline scaffolds for their ability to inhibit cholinesterase enzymes. Compounds with methyl substitutions at specific positions exhibited significant inhibitory effects, suggesting similar potential for this compound .
- Cytotoxicity Against HepG2 Cells : In vitro assays demonstrated that certain quinoline derivatives were cytotoxic against HepG2 cells, indicating potential for further development as anticancer agents .
- Molecular Docking Studies : Computational analyses revealed that compounds similar to this compound can effectively bind to active sites of targeted enzymes, providing insights into their mechanisms of action and guiding future drug design .
Q & A
Basic: What are the critical synthetic steps and analytical methods to ensure high purity of 2-methylquinolin-8-yl piperidine-1-sulfonate?
Answer:
The synthesis involves multi-step reactions, including sulfonation of the quinoline core and subsequent coupling with a piperidine derivative. Key considerations include:
- Reaction Optimization : Temperature control (e.g., 60–80°C for sulfonation) and solvent selection (polar aprotic solvents like DMF enhance reactivity) .
- Purification : High-performance liquid chromatography (HPLC) is used to isolate the product, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. For example, NMR can verify the presence of the methyl group on the quinoline ring and the sulfonate linkage .
- Yield Improvement : Slow addition of sulfonating agents and inert atmosphere (argon/nitrogen) prevent side reactions .
Basic: How is the molecular structure of this compound validated in crystallographic studies?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Crystallization : Slow evaporation of methanol/ethanol solutions yields diffraction-quality crystals .
- Data Collection : High-resolution data (e.g., MoKα radiation, λ = 0.71073 Å) at 90 K minimizes thermal motion artifacts .
- Refinement : SHELX programs (e.g., SHELXL) refine the structure, with R-factors < 0.05 indicating high precision. Disordered piperidine rings may require constrained refinement .
Advanced: How can researchers resolve contradictions between spectroscopic data and computational models for this compound?
Answer:
Discrepancies often arise from dynamic effects (e.g., rotational flexibility of the piperidine ring). Methodological solutions include:
- Dynamic NMR : Variable-temperature NMR (e.g., 298–400 K) detects conformational exchange broadening .
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with crystallographic data to identify dominant conformers .
- Cross-Validation : Use complementary techniques like IR spectroscopy to confirm functional groups (e.g., sulfonate S=O stretches at ~1350 cm) .
Advanced: What experimental strategies are used to investigate the sulfonation mechanism in synthesizing this compound?
Answer:
Mechanistic studies employ:
- Kinetic Profiling : Monitor reaction progress via HPLC to identify intermediates (e.g., sulfonic acid derivatives) .
- Isotopic Labeling : -labeling of sulfonating agents traces oxygen incorporation into the product .
- Computational Modeling : Transition state analysis (Gaussian 16) identifies rate-determining steps, such as nucleophilic attack by the piperidine nitrogen .
Advanced: How does the choice of refinement software (e.g., SHELXL vs. OLEX2) impact structural accuracy for this compound?
Answer:
- SHELXL : Preferred for high-resolution data (< 1.0 Å) due to robust handling of anisotropic displacement parameters. Its constraints are critical for refining disordered sulfonate groups .
- OLEX2 : User-friendly GUI integrates multiple refinement engines but may lack precision for low-symmetry crystals. Cross-validation with independent software (e.g., JANA) reduces bias .
- Validation Tools : CheckCIF reports flag outliers (e.g., bond-length mismatches > 3σ), guiding manual corrections .
Advanced: How can researchers design structure-activity relationship (SAR) studies for antimicrobial applications of this compound?
Answer:
- Core Modifications : Synthesize analogs with halogen substitutions on the quinoline ring (e.g., Cl at C-6) to enhance microbial membrane penetration .
- Biological Assays : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli quantify potency. Time-kill assays distinguish bactericidal vs. bacteriostatic effects .
- Target Identification : Molecular docking (AutoDock Vina) predicts binding to microbial enzymes (e.g., dihydrofolate reductase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
